1-(4-Methoxy-3-n-pentoxyphenyl)ethanol

Description

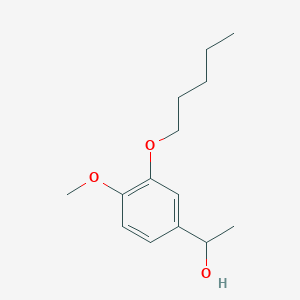

1-(4-Methoxy-3-n-pentoxyphenyl)ethanol is a substituted aromatic alcohol featuring a phenyl ring with methoxy (-OCH₃) and n-pentoxy (-OC₅H₁₁) groups at the 4- and 3-positions, respectively, attached to an ethanol moiety. This compound is noted for its discontinued commercial availability (CymitQuimica, Ref: 10-F392814), suggesting specialized applications in organic synthesis or pharmaceutical intermediates .

Properties

IUPAC Name |

1-(4-methoxy-3-pentoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O3/c1-4-5-6-9-17-14-10-12(11(2)15)7-8-13(14)16-3/h7-8,10-11,15H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPPFGQLRWLBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)C(C)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-3-n-pentoxyphenyl)ethanol typically involves the reaction of 4-methoxyphenol with n-pentyl bromide under basic conditions to form 4-methoxy-3-n-pentoxyphenol. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-3-n-pentoxyphenyl)ethanol can undergo several types of chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The methoxy and pentoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.

Major Products

Oxidation: 1-(4-Methoxy-3-n-pentoxyphenyl)ethanal or 1-(4-Methoxy-3-n-pentoxyphenyl)ethanoic acid.

Reduction: 1-(4-Methoxy-3-n-pentoxyphenyl)ethane.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxy-3-n-pentoxyphenyl)ethanol has several applications in scientific research:

Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-3-n-pentoxyphenyl)ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aromatic Alcohols

2-(4-Methoxyphenyl)-1-phenylethanol (CAS 20498-67-3)

- Structure: Features a methoxy group at the 4-position and a phenyl group on the ethanol carbon.

- Key Differences: Lacks the 3-pentoxy group, reducing lipophilicity.

- Applications : Used in chiral synthesis due to its stereogenic center .

1-(4-Methoxyphenyl)ethanol

- Structure : Simplest analog with only a 4-methoxy group on the phenyl ring.

- Key Differences :

1-(4-Methoxyphenyl)-1-propanol (CAS 5349-60-0)

Substituted Aromatic Ketones

1-(4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl)ethanone (CAS 890091-98-2)

- Structure : Ketone instead of alcohol; 4-chlorobenzyloxy and 3-methoxy substituents.

- Key Differences :

2-(4-Methoxyphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (CAS 864445-47-6)

- Structure: Combines 4-methoxyphenyl and pentylindole groups via an ethanone bridge.

- Key Differences :

Alkoxy-Substituted Derivatives

Ethanone, 1-[4-hydroxy-3-[(pentyloxy)methyl]phenyl] (CAS N/A)

- Structure : Pentyloxy group as a methyl-linked substituent on a hydroxyphenyl ring.

- Key Differences :

Structural and Functional Analysis Table

Critical Insights

- Substituent Position : The 3-pentoxy group in the target compound enhances lipophilicity (critical for membrane penetration) compared to analogs with only 4-methoxy or smaller substituents.

- Functional Group : The alcohol group enables hydrogen bonding, distinguishing it from ketones, which are more reactive toward nucleophiles.

- Synthetic Utility: Discontinuation of the target compound () suggests niche applications, whereas simpler analogs like 1-(4-methoxyphenyl)ethanol remain widely accessible .

Biological Activity

1-(4-Methoxy-3-n-pentoxyphenyl)ethanol, a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of 1-(4-Methoxy-3-n-pentoxyphenyl)ethanol is C15H22O3. Its structure features a methoxy group and a pentoxy side chain attached to a phenolic ring, which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-Methoxy-3-n-pentoxyphenyl)ethanol exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

| Compound | Target Pathogen | Activity Type | MIC (µg/mL) |

|---|---|---|---|

| 1-(4-Methoxy-3-n-pentoxyphenyl)ethanol | S. aureus | Antibacterial | TBD |

| Similar Phenolic Compounds | E. coli | Antibacterial | 62.5 |

Antioxidant Properties

Phenolic compounds are known for their antioxidant capabilities, which can mitigate oxidative stress in biological systems. The presence of the methoxy group in 1-(4-Methoxy-3-n-pentoxyphenyl)ethanol may enhance its free radical scavenging activity. In vitro studies have shown that similar compounds can effectively reduce oxidative damage in cellular models.

The biological activity of 1-(4-Methoxy-3-n-pentoxyphenyl)ethanol is likely mediated through several mechanisms:

- Membrane Interaction : The lipophilic nature of the pentoxy group may facilitate the compound's integration into lipid membranes, altering membrane fluidity and permeability.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival.

- Reactive Oxygen Species (ROS) Scavenging : The phenolic structure can donate electrons to free radicals, neutralizing them and preventing cellular damage.

Study on Antimicrobial Efficacy

In a comparative study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antibacterial effects of various phenolic compounds, including derivatives of 1-(4-Methoxy-3-n-pentoxyphenyl)ethanol. The study found that these compounds exhibited varying degrees of effectiveness against resistant strains of bacteria, highlighting their potential as therapeutic agents in combating antibiotic resistance .

Evaluation of Antioxidant Activity

A recent investigation assessed the antioxidant properties of several methoxylated phenols. The study utilized DPPH radical scavenging assays to quantify the antioxidant capacity of these compounds. Results indicated that 1-(4-Methoxy-3-n-pentoxyphenyl)ethanol demonstrated significant scavenging activity, comparable to established antioxidants like ascorbic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.